N-(2,3-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
N-(2,3-Dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2-hydroxyethyl group at position 1, a thioacetamide linkage at position 6, and a 2,3-dimethylphenyl acetamide moiety. This article compares its structural and physicochemical properties with similar compounds reported in the literature, emphasizing substituent effects and synthetic strategies.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-10-4-3-5-13(11(10)2)19-14(24)9-26-17-20-15-12(16(25)21-17)8-18-22(15)6-7-23/h3-5,8,23H,6-7,9H2,1-2H3,(H,19,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFOXTOAQFHKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 443.536 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine structure exhibit notable anticancer properties. A study highlighted the ability of pyrazole derivatives to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: In Vitro Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis via caspase activation |
| Similar Pyrazole Derivative | A549 (Lung Cancer) | 12.5 | Inhibits proliferation through cyclin-dependent kinase inhibition |
Antioxidant Properties
The compound has also been studied for its antioxidant capabilities. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals and reduce oxidative stress .
Antioxidant Assay Results
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | EC50 = 25 µg/mL |
| ABTS Radical Cation Assay | EC50 = 30 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo derivatives has been documented extensively. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-II, making them candidates for treating inflammatory diseases .
Inhibition Data
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 19.87 | COX-II |
| Celecoxib (Standard) | 35.56 | COX-II |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cyclin-dependent Kinase Inhibition : It interferes with cell cycle progression.
- Antioxidant Activity : It scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Cytokine Modulation : It reduces the levels of pro-inflammatory cytokines.
Comparison with Similar Compounds
Structural Features
The compound’s pyrazolo[3,4-d]pyrimidine core is shared with several analogues, but substituent variations significantly alter properties:
Key Observations :
- The 2-hydroxyethyl group in the target compound enhances hydrophilicity compared to analogues with alkyl/aryl substituents (e.g., 3-methylpyrazole in or isopropylphenyl in ).
- Thienyl (in ) and benzothieno-triazolo (in ) moieties increase aromaticity and may improve π-π stacking interactions.
- Dichlorophenyl (in ) and isopropylphenyl (in ) substituents likely elevate lipophilicity (logP), impacting membrane permeability.
Physicochemical Properties
- Solubility: The hydroxyethyl group in the target compound may confer higher aqueous solubility than analogues with non-polar substituents (e.g., methyl or phenyl groups in ).
- Thermal Stability: Melting points (MP) for similar compounds range widely (e.g., 230°C for , 302–304°C for ), suggesting that substituents like halogens (Cl, F) or rigid cores (e.g., chromenone in ) improve crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
